Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10,14H2,(H,15,16)/t12-/m1/s1 |
InChI Key |
RTGRQCSYEWGPJT-GFCCVEGCSA-N |
Isomeric SMILES |
C=C[C@H](CCN)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CC(CCN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Asymmetric Amination
- Chiral pool strategy : Start with (3S)-5-((tert-butoxycarbonyl)amino)pent-1-en-3-ol, derived from L-glutamic acid or other chiral precursors.
- Carbamate formation : React with benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the primary amine.
Data :
| Parameter | Value/condition | Source relevance |
|---|---|---|
| Yield (carbamation) | 70–85% | , |
| Deprotection time | 2–4 h | |
| Chiral purity | >98% ee (via chiral HPLC) |
Pd-Catalyzed Coupling for Olefin Installation
- Substrate : (3S)-5-aminopent-3-yn-1-ol.
- Hydroamination : Use a palladium catalyst (e.g., Pd(OAc)₂ with DPE-Phos) to install the amine group stereoselectively.
- Olefin isomerization : Convert the alkyne to cis-olefin via Lindlar catalyst hydrogenation.
- Carbamate protection : Treat with benzyl chloroformate under Schotten-Baumann conditions.
- Reaction temperature : 80–100°C for hydroamination.
- Catalyst loading : 5 mol% Pd(OAc)₂.
- Isomerization selectivity : >95% cis-olefin.
Enzymatic Resolution for Chiral Control
- Racemic precursor : Synthesize racemic 5-aminopent-1-en-3-yl carbamate.
- Lipase-mediated resolution : Use immobilized Candida antarctica lipase B (CAL-B) to hydrolyze the undesired enantiomer.
- Benzylation : Protect the resolved amine with benzyl chloroformate.
| Metric | Value | Reference |
|---|---|---|
| Enantiomeric excess | 99% (S) | |
| Process efficiency | 40–50% yield after resolution |
Solid-Phase Synthesis for Scalability
Workflow :
- Resin-bound intermediate : Anchor Fmoc-protected (3S)-5-aminopent-1-en-3-ol to Wang resin.
- Fmoc deprotection : Use 20% piperidine in DMF.
- On-resin carbamation : React with benzyl chloroformate (2 eq.) and DIEA (4 eq.) in DCM.
- Cleavage : Release the product with TFA/water (95:5).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group back to the amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the amine .
Scientific Research Applications
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, allowing selective reactions to occur at other sites of the molecule. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Benzyl N-[3-(5-methyl-2-furyl)propyl]carbamate (, Compound 10)
- Structure : Features a furyl-substituted propyl chain instead of the pentenyl backbone.
- Key Differences : The absence of an amine group and the presence of a furan ring reduce hydrogen-bonding capacity and increase aromaticity compared to the target compound.
- Synthesis : Prepared via BF3•OEt2-catalyzed reactions in MeCN, similar to methods for related carbamates .
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate ()
- Structure : Incorporates a piperidine ring with a benzyl substituent.
- Key Differences : The rigid piperidine ring enhances conformational stability but reduces flexibility compared to the pentenyl chain. The tertiary amine in the piperidine contrasts with the primary amine in the target compound.
- Properties : Molecular weight 324.42, topological polar surface area (TPSA) 46.2 Ų, suggesting moderate solubility .
Benzyl N-(4-pyridyl)carbamate ()
- Structure : Contains a pyridyl group instead of the aliphatic chain.
- Key Differences : The aromatic pyridine ring enables π-π stacking interactions, while the absence of an amine limits its use in nucleophilic reactions.
- Crystallography : Exhibits N–H⋯N hydrogen bonds and C–O⋯O–C interactions, influencing crystal packing .
Functional Group Modifications
Amino Group Variations
- Target Compound : Primary amine at C5 allows for further functionalization (e.g., conjugation, salt formation).
- Analogues :
- 4.1.56–4.1.62 () : Cyclohexylmethyl or isobutyl substituents with hydroxylmethyl groups; these lack terminal amines but include triazole rings for enhanced hydrogen bonding .
- Benzyl N-[(1,3-benzodioxol-5-yl)(phenylsulphonyl)methyl]carbamate () : Sulphonyl and benzodioxol groups introduce steric bulk and electron-withdrawing effects, altering reactivity .
Stereochemical Considerations
Physical Properties
Biological Activity
Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate is a compound of significant interest due to its structural features, which include a benzyl group, a carbamate moiety, and a chiral aminoalkene. These characteristics suggest potential biological activities that merit further exploration. This article aims to synthesize available research findings regarding the biological activity of this compound, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.29 g/mol. Its structure can be represented as follows:
This compound features both an amino group and a double bond in the pentene chain, which are crucial for its potential reactivity and biological profile.
2. Mutagenicity Studies
Benzylating agents have been studied for their mutagenic potential. A related study on unsymmetrically substituted N-nitrosomethylbenzylamine found that benzylation could result in significant biological consequences, including mutagenicity in bacterial assays . Although this compound has not been directly tested for mutagenicity, its structural analogs suggest a potential for similar activity.
Case Study: Structure-Uptake Relationships
A study exploring the structure–activity relationships (SAR) of various compounds highlighted the importance of functional groups in determining biological activity. Compounds with specific configurations showed enhanced uptake and activity against Gram-negative bacteria . This suggests that this compound may also exhibit variable biological activities based on its structural characteristics.
Research Findings Table
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Benzyl Carbamate | Minimal | Lacks the pentene chain; primarily used as a simple amine derivative. |
| 5-Aminopentanoic Acid | Moderate | Used in peptide synthesis; lacks aromatic ring. |
| Benzyl N-(2-aminoethyl) carbamate | Moderate | Similar amine functionality but lacks chiral center; used in various biochemical applications. |
| This compound | Potentially High | Unique features include chiral center and alkene; further studies needed to elucidate specific activities. |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Potential areas of investigation include:
- In vitro Studies : Conducting assays to evaluate antimicrobial efficacy against a range of bacterial strains.
- Mutagenicity Testing : Assessing the compound's potential mutagenic effects using standard bacterial assays.
- Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to better understand its therapeutic potential.
Q & A
Q. What are the recommended synthetic protocols for Benzyl N-[(3S)-5-aminopent-1-en-3-yl]carbamate, and how can reaction intermediates be characterized?
Answer: Synthesis typically involves carbamate protection of the amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Key steps include:
Amine Protection : React (3S)-5-aminopent-1-en-3-yl with benzyl chloroformate in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
Characterization : Confirm structure via (e.g., benzyl group protons at δ 7.3–7.4 ppm), , and HRMS. For stereochemical verification, compare optical rotation with literature values .
Q. How can the stereochemical integrity of the (3S)-configured chiral center be validated during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
- Optical Rotation : Compare observed with published data for (3S)-configured analogs.
- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) to confirm absolute configuration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved, particularly for the carbamate moiety?
Answer:
- Software Refinement : Use SHELXL (v.2018/3) for high-resolution refinement, applying restraints to the carbamate group’s bond lengths and angles.
- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/Rfree convergence.
- Dynamic Analysis : Perform Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .
- Example : A 2023 study resolved carbamate disorder by refining anisotropic displacement parameters with a twin law (TWINROT 0.2) .
Q. What experimental strategies can elucidate the compound’s hydrolytic stability under physiological conditions?
Answer:
- pH-Dependent Kinetics : Incubate the compound in PBS buffers (pH 2.0–7.4) at 37°C. Monitor degradation via LC-MS (ESI+ mode, m/z 265.2 [M+H]).
- Enzymatic Assays : Test stability in human serum (37°C, 24h) to assess esterase-mediated hydrolysis.
- Computational Modeling : Use Gaussian 16 to calculate hydrolysis activation energies at B3LYP/6-31G(d) level .
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., proteases)?
Answer:
- Target Preparation : Retrieve protease structures (e.g., PDB: 1DQJ) and optimize protonation states with PROPKA.
- Docking Workflow : Use AutoDock Vina with a grid box centered on the catalytic triad (20 ų). Set exhaustiveness to 20 for thorough sampling.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., benzamidine derivatives).
- Example : A 2024 study reported a binding affinity of –8.2 kcal/mol for the carbamate group’s hydrogen bonding with Asp189 .
Data Contradiction Analysis
Q. How should conflicting NMR data for the allylic proton environment be addressed?
Answer:
- Solvent Effects : Re-run in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (δ 5.8–6.1 ppm for CH₂=CH).
- Variable Temperature NMR : Acquire spectra at 25°C and –40°C to detect conformational exchange broadening.
- 2D-COSY/HSQC : Assign coupling patterns and resolve overlapping signals (e.g., allylic CH₂ vs. carbamate NH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
